N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyanocyclopentyl group with a benzofuro-pyrimidinyl moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the cyanocyclopentyl group : This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
- Construction of the benzofuro-pyrimidinyl core : This involves the cyclization of appropriate precursors, such as 2-aminobenzofuran and pyrimidine derivatives, under acidic or basic conditions.
- Coupling of the two moieties : The final step involves the coupling of the cyanocyclopentyl group with the benzofuro-pyrimidinyl core using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
- Optimization of reaction conditions : Temperature, pressure, and solvent choice can be fine-tuned to maximize efficiency.
- Use of catalysts : Catalysts may be employed to accelerate the reactions and improve selectivity.
- Purification techniques : Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
- Oxidation : Potassium permanganate in acidic medium.
- Reduction : Lithium aluminum hydride in dry ether.
- Substitution : Halogenating agents like thionyl chloride for electrophilic substitution.
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of alcohols or amines.
- Substitution : Formation of halogenated derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-(4-oxo-1
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
- Medicine : Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
- Industry : Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. These may include:
- Enzyme inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
- Receptor binding : It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
- Pathways involved : The compound may affect pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide can be compared with other similar compounds, such as:
- N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide analogs : These compounds share a similar core structure but differ in the substituents attached to the core.
- Benzofuro-pyrimidinyl derivatives : Compounds with variations in the benzofuro-pyrimidinyl moiety.
- Cyclopentyl cyanide derivatives : Compounds with different substituents on the cyanocyclopentyl group.
Conclusion
N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a compound with a unique structure and diverse potential applications. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research in various scientific fields.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c19-10-18(7-3-4-8-18)21-14(23)9-22-11-20-15-12-5-1-2-6-13(12)25-16(15)17(22)24/h1-2,5-6,11H,3-4,7-9H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGRMZSMBFGTCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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